molecular formula C18H9ClN2OS2 B2787310 N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide CAS No. 536730-18-4

N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide

Cat. No. B2787310
CAS RN: 536730-18-4
M. Wt: 368.85
InChI Key: GDYWBUMODVMVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has an acenaphtho[1,2-d]thiazol-8-yl group, a 5-chlorothiophene group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the acenaphtho[1,2-d]thiazol-8-yl group suggests that the compound may have aromatic properties, as this group contains a conjugated system of pi electrons .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups . The carboxamide group, for example, could potentially undergo hydrolysis, amidation, or other reactions common to carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . For example, the presence of the carboxamide group could potentially affect the compound’s solubility, acidity, and reactivity .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . This could include investigating its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClN2OS2/c19-13-8-7-12(23-13)17(22)21-18-20-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)24-18/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYWBUMODVMVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.